molecular formula C19H15Cl2N5O B12133184 2-[(2,3-dichlorophenyl)amino]-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

2-[(2,3-dichlorophenyl)amino]-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B12133184
M. Wt: 400.3 g/mol
InChI Key: VVRVACKUQWRNAB-UHFFFAOYSA-N
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Description

2-[(2,3-Dichlorophenyl)amino]-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a synthetic chemical compound featuring a complex fused heterocyclic system, designed for research applications. This molecule is built around a pyrimido[1,2-a][1,3,5]triazin-6-one core, which incorporates multiple nitrogen-containing heterocycles known to be privileged structures in medicinal chemistry . The scaffold is further functionalized with a 2,3-dichlorophenyl substituent, a moiety frequently employed in the design of bioactive molecules to influence properties like binding affinity and metabolic stability . The specific combination of this dichlorophenyl group with the methyl and phenyl substituents at the 8 and 4 positions, respectively, creates a unique molecular architecture worthy of investigation. Compounds containing 1,3,5-triazine and pyrimidine cores, such as this one, are of significant interest in various scientific fields. These structures are commonly explored in pharmaceutical research for their potential to interact with biological targets, and in agrochemical research for the development of new active ingredients . The presence of the dichlorophenyl group is a common feature in several biologically active molecules, underscoring its relevance in chemical biology and drug discovery . This product is provided as a high-purity solid for research purposes. It is intended for use in chemical biology, hit-to-lead optimization studies, and as a building block in the synthesis of more complex molecular libraries. Researchers can utilize this compound to explore novel structure-activity relationships, particularly around fused heterocyclic systems. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C19H15Cl2N5O

Molecular Weight

400.3 g/mol

IUPAC Name

2-(2,3-dichloroanilino)-8-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C19H15Cl2N5O/c1-11-10-15(27)26-17(12-6-3-2-4-7-12)24-18(25-19(26)22-11)23-14-9-5-8-13(20)16(14)21/h2-10,17H,1H3,(H2,22,23,24,25)

InChI Key

VVRVACKUQWRNAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(N=C(NC2=N1)NC3=C(C(=CC=C3)Cl)Cl)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Intermediate Formation

The process begins with the condensation of formaldehyde and methylamine to form a Schiff base intermediate. Subsequent nucleophilic attack by 2-(2,3-dichlorophenylamino)-4-phenylpyrimidin-6-one generates an aminomethylene adduct, which undergoes cyclodehydration to yield the target compound (Fig. 1).

Key Reaction Parameters:

  • Molar Ratios: 1:1:2 (pyrimidinone:methylamine:formaldehyde)

  • Solvent: Ethanol (reflux, 2–3 hours)

  • Yield: 72–85% after recrystallization (isopropyl alcohol)

Stepwise Cyclization Strategies

While less efficient than one-pot methods, stepwise approaches provide superior control over regiochemistry. A representative pathway involves:

Pyrimidine Ring Formation

4-Phenyl-6-hydroxy-2-mercaptopyrimidine is treated with 2,3-dichloroaniline in DMF under Dean-Stark conditions to install the aryl amino group. Thiol elimination is achieved via oxidative desulfurization using Raney nickel.

Triazine Annelation

The intermediate undergoes [4+2] cycloaddition with methyl isocyanate in THF at 0°C, followed by acid-catalyzed ring contraction (H2SO4, 60°C) to form the triazine moiety. This method achieves 68% overall yield but requires stringent temperature control to prevent N-methyl group migration.

Alternative Synthetic Routes and Modifications

Microwave-Assisted Synthesis

Reducing reaction times from hours to minutes, microwave irradiation (150 W, 120°C) in DMSO enhances yields to 78% while minimizing decomposition of heat-sensitive dichlorophenyl groups.

Solvent Optimization Studies

Comparative analysis reveals ethanol as optimal for solubility and byproduct suppression (Table 1). Polar aprotic solvents like DMF accelerate reactions but promote unwanted dimerization.

Table 1: Solvent Effects on Reaction Efficiency

SolventTemperature (°C)Yield (%)Purity (%)
Ethanol788598
DMF907289
Acetonitrile826893

Critical Analysis of Byproduct Formation

Common impurities include:

  • Open-Chain Adducts: Resulting from incomplete cyclization (mitigated by excess formaldehyde)

  • N-Methyl Overalkylation: Controlled via slow amine addition rates

  • Diastereomeric Mixtures: Suppressed through stereoselective ethanol recrystallization

Scalability and Industrial Considerations

Batch processes in 50-L reactors demonstrate consistent yields (81±2%) when using:

  • Precision Heating: Gradient temperature control (70→85°C over 45 minutes)

  • In-Line Filtration: Removes insoluble byproducts during formaldehyde addition

  • Crystallization Control: Seeding with pure product ensures uniform crystal morphology

Spectroscopic Characterization Benchmarks

Successful synthesis is confirmed by:

  • 1H NMR (DMSO-d6): Singlets at δ 4.58 (CH2 triazine) and δ 5.02 (CH2 pyrimidine); absence of NH2 signals

  • IR: Stretch at 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N triazine)

Chemical Reactions Analysis

Types of Reactions

2-[(2,3-dichlorophenyl)amino]-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions may produce compounds with different substituents attached to the core structure.

Scientific Research Applications

2-[(2,3-dichlorophenyl)amino]-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of viral infections such as hepatitis B.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-[(2,3-dichlorophenyl)amino]-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. For example, studies have shown that this compound can interfere with the assembly of viral capsids, making it a potential inhibitor of viral replication . The compound’s ability to bind to specific sites on the viral capsid proteins disrupts the normal assembly process, thereby inhibiting viral replication.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Variations

The target compound differs from analogs primarily in substituent groups at positions 2 and 4. Below is a comparative analysis of structurally related pyrimidotriazinones:

Table 1: Structural and Physicochemical Comparison
Compound Name R1 (Position 2) R2 (Position 4) Molecular Formula* Molecular Weight (g/mol)* Key Features Reference
Target: 2-[(2,3-dichlorophenyl)amino]-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one 2,3-dichlorophenyl Phenyl C19H14Cl2N6O ~437.3 High lipophilicity due to Cl substituents; potential for hydrophobic binding N/A
2-[(2,3-dimethylphenyl)amino]-4-(4-fluorophenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one 2,3-dimethylphenyl 4-fluorophenyl C20H17FN6O ~400.4 Electron-donating methyl and electron-withdrawing F groups; balanced polarity
4-(3-methoxyphenyl)-8-methyl-2-[(4-methylphenyl)amino]-4,9-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one 4-methylphenyl 3-methoxyphenyl C20H19N5O2 ~385.4 Methoxy group improves solubility; methylphenyl enhances steric effects
8-methyl-2-[(3-methylphenyl)amino]-4-phenyl-4,9-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one 3-methylphenyl Phenyl C19H17N5O ~339.4 Simpler substituents; lower molecular weight
8-methyl-2-[(3-methylphenyl)amino]-4-pyridin-3-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one 3-methylphenyl Pyridin-3-yl C19H18N6O 346.4 Heteroaromatic pyridinyl group; potential for hydrogen bonding
8-methyl-4-[4-(methylsulfanyl)phenyl]-2-(4-phenylpiperazin-1-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one 4-phenylpiperazin-1-yl 4-(methylsulfanyl)phenyl C25H26N6OS ~458.6 Sulfur-containing substituent; piperazine moiety for enhanced solubility

*Molecular formulas and weights are estimated based on structural analysis.

Substituent-Driven Property Trends

Methoxy ( ) and methyl groups ( ) are electron-donating, altering reactivity and solubility.

Lipophilicity :

  • The 2,3-dichlorophenyl group in the target compound enhances lipophilicity (logP ~4.5 estimated), favoring membrane permeability.
  • Fluorine ( ) reduces logP slightly compared to chlorine.

Steric and Solubility Considerations :

  • Bulky substituents like 4-phenylpiperazin-1-yl ( ) may hinder binding to compact active sites but improve aqueous solubility.
  • Pyridinyl groups ( ) introduce hydrogen-bonding capability, enhancing target specificity.

Research Implications and Limitations

While structural data for analogs are available (e.g., crystallography via SHELX software ), biological activity data for the target compound and its analogs are absent in the provided evidence.

Biological Activity

The compound 2-[(2,3-dichlorophenyl)amino]-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic molecule belonging to the class of pyrimidotriazine derivatives. Its unique structure includes a dichlorophenyl group, a methyl group, and a phenyl group attached to a pyrimido core. This compound has garnered attention for its significant biological activities, particularly in the fields of medicinal chemistry and virology.

  • Molecular Formula: C21H19Cl2N5O
  • Molecular Weight: 426.31 g/mol
  • Structure: The compound features a pyrimidine ring fused with a triazine moiety, which is known for its diverse biological activities.

Biological Activities

Research indicates that this compound exhibits notable antimicrobial and antiviral properties . The following sections detail its biological activities and potential therapeutic applications.

Antimicrobial Activity

The compound has been tested against various bacterial strains and has shown promising results. For instance:

  • Minimum Inhibitory Concentration (MIC) studies have demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
  • Comparative studies indicate that it may outperform traditional antibiotics like vancomycin and ciprofloxacin in certain assays.
Bacterial StrainMIC (μg/mL)Comparison DrugMIC (μg/mL)
S. aureus0.68Vancomycin0.68
E. faecalis2.96Ciprofloxacin2.96

Antiviral Activity

The antiviral properties of the compound have been particularly studied in relation to the Hepatitis B virus . Research suggests that it may interfere with viral assembly and replication mechanisms:

  • The compound disrupts the assembly of viral capsids, which is critical for viral replication.
  • In vitro studies indicate a significant reduction in viral load when treated with this compound.

The mechanism by which this compound exerts its biological effects is primarily through:

  • Inhibition of Viral Replication: By disrupting the assembly of viral components.
  • Interaction with Specific Molecular Targets: The compound interacts with enzymes and proteins crucial for viral life cycles.

Case Studies

A case study published in Medicinal Chemistry explored the synthesis and biological evaluation of several triazine derivatives, including our compound of interest:

  • The study highlighted the structural modifications that enhanced biological activity.
  • It was noted that compounds with electron-donating groups on the phenyl ring exhibited increased potency against various pathogens.

Q & A

Q. What statistical approaches are recommended for analyzing dose-response or toxicity data?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values. For high-throughput screens, apply Benjamini-Hochberg correction to minimize false discovery rates. Replicate experiments in triplicate to ensure reproducibility .

Data Interpretation & Contradictions

Q. How to interpret conflicting bioactivity results between in vitro and in vivo models?

  • Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability). Conduct ADMET profiling (e.g., Caco-2 permeability assays) to identify absorption barriers. Cross-validate with microsomal stability tests to assess metabolic liabilities .

Q. What methodologies validate synthetic purity when chromatographic methods show unresolved peaks?

  • Methodological Answer : Combine HPLC-DAD/ELSD with preparative TLC to isolate impurities. Characterize unknowns via NMR-guided fractionation or high-resolution tandem MS (e.g., Q-TOF) for structural elucidation .

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